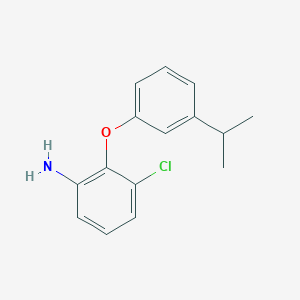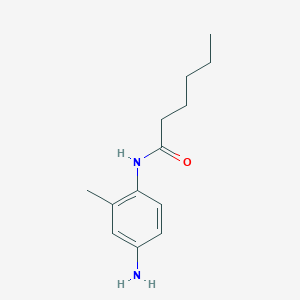
3-Chloro-2-(3-isopropylphenoxy)aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Studies have explored the use of chlorinated anilines and their derivatives in synthesizing various chemical compounds. For instance, the work by Vinayak et al. (2018) investigates the application of 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent for aniline derivatives, showcasing the method's efficiency under aqueous conditions without the need for a radical initiator (B. Vinayak et al., 2018). This highlights the potential for developing efficient synthetic routes involving chloro-aniline compounds.
Environmental Applications
Chloro derivatives of aniline, due to their toxic nature and low biodegradability, pose environmental challenges. Słomkiewicz et al. (2017) investigated the adsorption of aniline and its chloro derivatives on halloysite adsorbents using inverse liquid chromatography, determining adsorption equilibrium constants and enthalpy values (P. Słomkiewicz et al., 2017). This research is crucial for understanding how such compounds interact with natural adsorbents, potentially guiding environmental cleanup efforts.
Biochemical and Pharmacological Investigations
Kearney and Kaufman (1965) demonstrated the hydrolysis of phenylcarbamate herbicides by an enzyme from a soil bacterium, leading to the liberation of 3-chloroaniline (P. C. Kearney & D. D. Kaufman, 1965). Such studies are pivotal in understanding the biodegradation pathways of chlorinated aniline derivatives, with implications for bioremediation strategies.
Advanced Material Development
The creation of novel materials also benefits from the study of chlorinated anilines. For example, Talukdar et al. (2020) developed rhenium(I) fac-tricarbonyl complexes with aniline functionalities for enhanced electrochemical CO2 reduction, demonstrating how the position of the amine functionality relative to the rhenium active site significantly affects catalytic performance (Kallol Talukdar et al., 2020). This research underscores the potential of chlorinated aniline derivatives in catalysis and material science.
Eigenschaften
IUPAC Name |
3-chloro-2-(3-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-5-3-6-12(9-11)18-15-13(16)7-4-8-14(15)17/h3-10H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKAQLGCDFBVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239703 | |
| Record name | 3-Chloro-2-[3-(1-methylethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946727-51-1 | |
| Record name | 3-Chloro-2-[3-(1-methylethyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[3-(1-methylethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172329.png)
![4-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B3172332.png)
![4-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172338.png)
![4-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B3172339.png)

![(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3172355.png)
![(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3172368.png)
![(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine](/img/structure/B3172374.png)
![2-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B3172390.png)

![3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3172397.png)


![3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B3172422.png)